7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one
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Overview
Description
2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives and active methylenes under catalytic conditions in a basic or acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free and microwave irradiation conditions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has demonstrated activities such as anticancer, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as cAMP-phosphodiesterase, which plays a role in various biochemical pathways . The compound also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atoms and functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the ring structure and functional groups.
Pyrimidino[4,5-d][1,3]oxazine: This compound contains an additional oxygen atom in the ring structure, leading to different chemical properties.
Uniqueness
2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-piperidin-1-yl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N5O/c17-10-8-6-12-11(15-9(8)13-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,12,13,14,15,17) |
InChI Key |
QFDVUJVUVZNSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=O)NC=NC3=N2 |
Origin of Product |
United States |
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